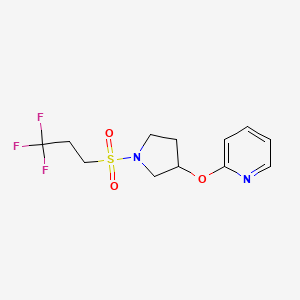
2-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyrrolidine ring, a trifluoropropyl group, and a pyridine ring
準備方法
The synthesis of 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the trifluoropropyl group and the sulfonyl group. The final step involves the coupling of the pyrrolidine derivative with a pyridine ring under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoropropyl and sulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: It may have potential therapeutic applications due to its unique chemical properties.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The trifluoropropyl group and the pyrrolidine ring play crucial roles in its binding to these targets. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar compounds include other pyrrolidine derivatives and trifluoropropyl-substituted molecules. Compared to these compounds, 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Trifluoropropyl-substituted sulfonamides
This compound’s uniqueness lies in its ability to combine the properties of these different functional groups into a single molecule, making it a valuable tool in various scientific research applications.
生物活性
The compound 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to elucidate the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Synthesis
The compound consists of a pyridine ring connected to a pyrrolidine moiety through an ether linkage, with a sulfonyl group attached to the pyrrolidine. The trifluoropropyl group enhances its lipophilicity and may influence its biological interactions. The synthesis typically involves several steps, starting from the preparation of the pyrrolidine ring and culminating in the coupling with the pyridine structure under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoropropyl and sulfonyl groups are believed to play crucial roles in binding affinity and selectivity towards various receptors or enzymes involved in disease pathways.
Biological Activity Overview
Research indicates that this compound may exhibit multiple biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Properties : Investigations into cytotoxic effects on tumor cell lines have shown promising results, indicating selective toxicity towards cancer cells while sparing normal cells.
- Neuropharmacological Effects : The compound may interact with neuroreceptors, suggesting possible applications in treating neurological disorders.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Study Type | Target | Results |
|---|---|---|
| Cytotoxicity Assay | Various tumor cell lines | Showed selective cytotoxicity at micromolar concentrations |
| Antimicrobial Assay | Bacterial strains | Exhibited significant inhibition at low concentrations |
| Receptor Binding Assay | Neuroreceptors | Moderate binding affinity observed |
Case Studies
- Anticancer Activity : A study evaluated the compound against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
- Antimicrobial Efficacy : In a bacterial inhibition study, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a novel antimicrobial agent.
特性
IUPAC Name |
2-[1-(3,3,3-trifluoropropylsulfonyl)pyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O3S/c13-12(14,15)5-8-21(18,19)17-7-4-10(9-17)20-11-3-1-2-6-16-11/h1-3,6,10H,4-5,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGOBNDMYRTMGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)S(=O)(=O)CCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














